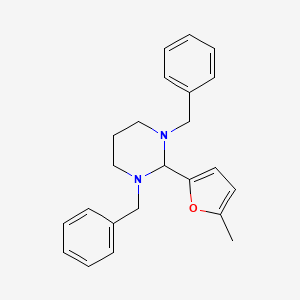

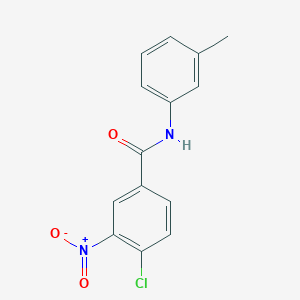

![molecular formula C13H11N3O2 B5555626 N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

N-[2-(aminocarbonyl)phenyl]isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(aminocarbonyl)phenyl]isonicotinamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is an amide form of isonicotinic acid .

Molecular Structure Analysis

The molecular structure of “N-[2-(aminocarbonyl)phenyl]isonicotinamide” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an isonicotinamide group . The InChI code for this compound is 1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) .Physical And Chemical Properties Analysis

“N-[2-(aminocarbonyl)phenyl]isonicotinamide” is likely to be a solid at room temperature, given its structural similarity to other solid amides . It is expected to be soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .科学的研究の応用

Urease Inhibition

N-(2-carbamoylphenyl)pyridine-4-carboxamide: derivatives have been explored as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in the nitrogen cycle. Inhibiting urease can be beneficial in treating diseases caused by ureolytic bacteria, such as gastric and duodenal ulcers, and in agricultural settings to reduce the loss of urea-based fertilizers .

Antimicrobial Activity

The pyridine carboxamide scaffold, which includes N-(2-carbamoylphenyl)pyridine-4-carboxamide , has been associated with significant antimicrobial potency. The structure-activity relationship studies suggest that modifications to the pyridine core can enhance antimicrobial activity, making these compounds valuable in the development of new antibiotics .

Tuberculosis Treatment

Pyridine carboxamide-based scaffolds, such as N-(2-carbamoylphenyl)pyridine-4-carboxamide , have been identified as promising hits against Mycobacterium tuberculosis . This discovery is crucial as tuberculosis remains one of the top infectious disease killers globally. The optimization of these compounds could lead to effective treatments for tuberculosis .

Enzymatic Reaction Studies

The pyridine nucleus of N-(2-carbamoylphenyl)pyridine-4-carboxamide is structurally similar to several coenzymes and vitamins involved in enzymatic reactions. This similarity allows researchers to use the compound as a model to study the mechanisms of these biological processes and to design enzyme inhibitors .

Drug Design and Synthesis

N-(2-carbamoylphenyl)pyridine-4-carboxamide: serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features make it a versatile building block for crafting novel drug molecules, particularly in the field of medicinal chemistry where pyridine derivatives are prevalent .

Proteomics Research

This compound is also used in proteomics research, where it may serve as a reagent or a structural analog in the study of protein interactions and functions. Its unique chemical properties can help elucidate the role of similar structures in biological systems .

作用機序

Target of Action

The primary target of N-(2-carbamoylphenyl)pyridine-4-carboxamide, also known as N-[2-(aminocarbonyl)phenyl]isonicotinamide, is Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium .

Mode of Action

The compound inhibits the growth of Mycobacterium tuberculosis in liquid cultures in a bacteriostatic manner . It has been found to be as active as isoniazid in macrophages and inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .

Biochemical Pathways

The compound inhibits the growth of Mycobacterium tuberculosis in macrophages by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components.

Pharmacokinetics

The compound is a prodrug , which means it is metabolized in the body to produce its active form.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, both in liquid cultures and within macrophages . This leads to a bacteriostatic effect in liquid cultures and a bactericidal effect within macrophages .

Action Environment

As a prodrug, its activation likely depends on specific conditions within the body .

特性

IUPAC Name |

N-(2-carbamoylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-12(17)10-3-1-2-4-11(10)16-13(18)9-5-7-15-8-6-9/h1-8H,(H2,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDVOLDWRMEYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

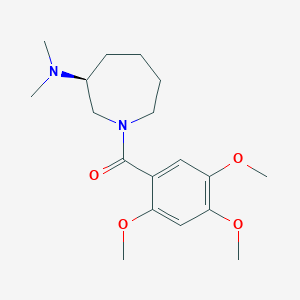

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

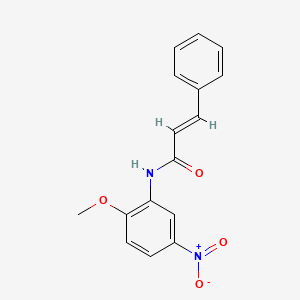

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

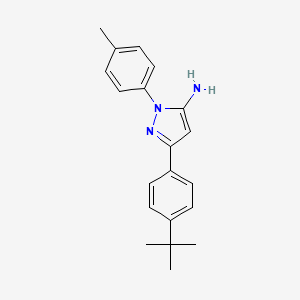

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)